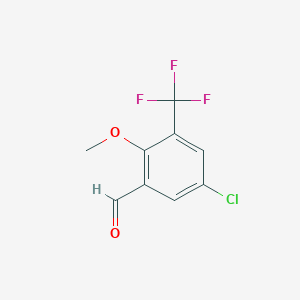

5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde

Description

Properties

Molecular Formula |

C9H6ClF3O2 |

|---|---|

Molecular Weight |

238.59 g/mol |

IUPAC Name |

5-chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3 |

InChI Key |

QDLQUIMPKNUFEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1C(F)(F)F)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation followed by subsequent functional group transformations. For instance, starting with a suitable benzaldehyde derivative, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: This compound is explored for its potential biological activities. It may be used in the development of new drugs due to its ability to interact with biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde with key analogs (Table 1):

Table 1: Comparison of Substituent Effects and Properties

Key Observations:

Electronic Profile :

- The target compound’s mixed substituents (EDG: OMe; EWG: Cl, CF₃) create a polarized aromatic ring, enabling regioselective reactions. In contrast, analogs like 5-chloro-2-nitrobenzaldehyde exhibit stronger deactivation due to the nitro group, limiting electrophilic substitution .

- Fluorinated analogs (e.g., 4-Fluoro-2-CF₃-benzaldehyde) lack EDGs, resulting in lower reactivity toward nucleophilic addition compared to the target compound .

Steric and Crystallographic Behavior :

- Compounds with hydroxyl groups (e.g., 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde) form intramolecular hydrogen bonds (O-H···O), enhancing crystallinity . The absence of hydroxyl in the target compound may reduce such interactions, affecting solubility and melting points.

- Trifluoromethyl groups increase molecular rigidity and lipophilicity, a trait shared across CF₃-containing analogs .

Synthetic Utility :

- The target compound’s aldehyde group is reactive in condensation reactions (e.g., forming hemiaminals with amines), similar to nitro-substituted benzaldehydes in . However, the presence of OMe may slow reaction kinetics compared to nitro groups .

- Pyridinyl-substituted analogs (e.g., 4-[5-CF₃-pyridin-2-yl]benzaldehyde) are tailored for metal coordination, a niche less relevant to the target compound .

Biological Activity

5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀ClF₃O₂, with a molecular weight of 314.69 g/mol. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzyl and phenyl compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus. The trifluoromethyl group is often associated with enhanced biological activity due to its electronic effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl Compounds | 0.5 | Staphylococcus aureus |

2. Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory potential of related compounds. For example, certain trifluoromethyl-substituted benzo[ h]quinazoline derivatives have demonstrated excellent anti-neuroinflammatory effects . The mechanism involves modulation of inflammatory pathways, making these compounds promising candidates for treating neuroinflammatory conditions.

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. In a study focusing on hydrazone derivatives, compounds containing trifluoromethyl groups exhibited strong inhibition of AChE with IC50 values ranging from 46.8 to 137.7 µM . The structure-activity relationship (SAR) indicates that modifications to the benzaldehyde scaffold can enhance inhibitory potency.

| Enzyme | IC50 (µM) | Compound |

|---|---|---|

| AChE | 46.8 - 137.7 | Trifluoromethyl derivatives |

| BuChE | 19.1 - 881.1 | Selected hydrazone derivatives |

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including those with trifluoromethyl substitutions. The study found that the presence of the trifluoromethyl group significantly improved the antimicrobial activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.

Case Study 2: Neuroinflammation

Another study explored the anti-inflammatory effects of compounds structurally related to this compound in models of neuroinflammation. Results indicated that these compounds could reduce pro-inflammatory cytokine levels in vitro, supporting their therapeutic potential in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.